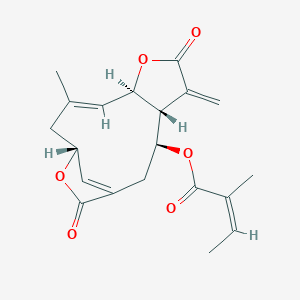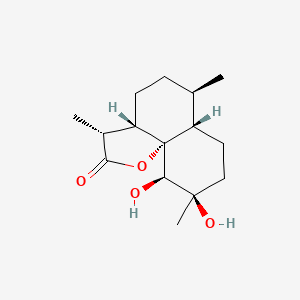
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with dimethyl and tert-butoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the reaction of 2-amino-2-methylpropan-1-ol with carbon disulfide and methyl iodide to form the thiazolidine ring. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the tert-butoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
科学研究应用
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
相似化合物的比较
Thiazolidine-4-carboxylic acid: Lacks the dimethyl and tert-butoxycarbonyl groups, making it less sterically hindered and potentially less reactive.
2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a single methyl group, leading to different reactivity and biological activity.
5,5-Dimethylthiazolidine-4-carboxylic acid: Lacks the tert-butoxycarbonyl group, which can affect its solubility and reactivity.
Uniqueness: The presence of both dimethyl and tert-butoxycarbonyl groups in Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid makes it unique in terms of steric hindrance and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H19NO4S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14) |
InChI 键 |
JHQVNKSOAYTVCV-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
规范 SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



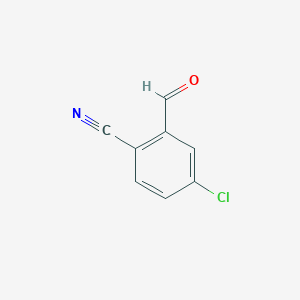

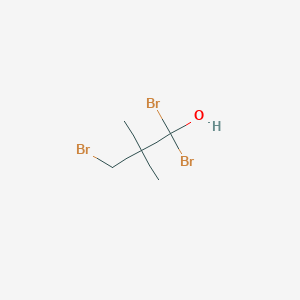
![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)
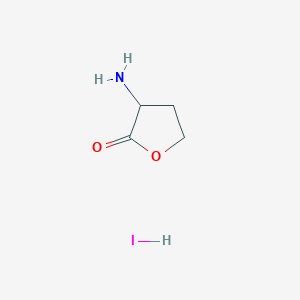
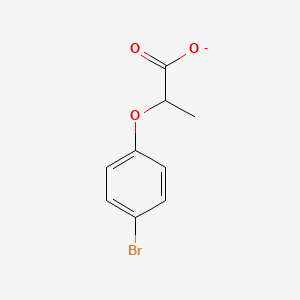
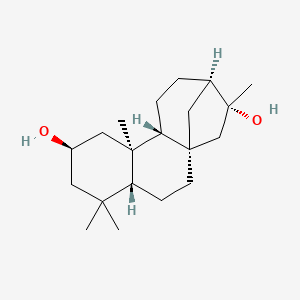
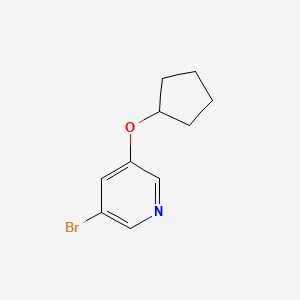

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
